Product packaging for Dichloroglyoxime(Cat. No.:CAS No. 2038-44-0)

Dichloroglyoxime

Cat. No.: B020624
CAS No.: 2038-44-0
M. Wt: 156.95 g/mol
InChI Key: UPDHJUMXKOCPBJ-OWOJBTEDSA-N
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Description

Overview Dichloroglyoxime (CAS 2038-44-0) is a high-purity white to orange crystalline powder with a molecular weight of 156.95 g/mol and a melting point of 200-204 °C. It is a versatile and critical reagent in scientific research, serving applications across organic synthesis, coordination chemistry, and analytical detection. This product is offered with a guaranteed purity of ≥98% as determined by titration and is recommended for storage at room temperature in a cool, dark place. Key Applications in Research • Organic Synthesis : this compound is a fundamental precursor for synthesizing nitrogen-rich heterocyclic compounds, including various tetrazole rings and furazans, which are valuable intermediates in developing pharmaceuticals and agrochemicals. • Coordination Chemistry : The compound acts as a versatile ligand, forming stable complexes with transition metals like nickel, cobalt, and copper. These complexes are extensively investigated for their potential in catalysis and advanced materials science. • Analytical Chemistry : It serves as a highly effective chelating agent for the detection and quantification of metal ions, notably nickel, in various environmental and research samples. • Biochemical & Biophysical Studies : Research indicates this compound acts as a reversible, uncompetitive inhibitor of lysozyme, making it a useful tool for probing enzyme kinetics and protein structure-function relationships. Mechanism of Action & Research Value Its utility stems from its unique chemical structure. In biochemical contexts, it inhibits lysozyme activity with a characterized Ki of 52 µM, allowing researchers to study enzyme inhibition mechanisms. Furthermore, its ability to chlorinate proteins and react with bacterial cell wall components underpins its observed antimicrobial properties, making it a compound of interest in microbiological studies. Note : This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2Cl2N2O2 B020624 Dichloroglyoxime CAS No. 2038-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1Z,2Z)-N,N'-dihydroxyethanediimidoyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H/b5-1-,6-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQVJAPIQPIIPF-IOBHVTPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(=NO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N\O)(\Cl)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2038-44-0
Record name Ethanediimidoyl dichloride, N1,N2-dihydroxy-
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Record name Dichloroglyoxime
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Record name Ethanediimidoyl dichloride, N1,N2-dihydroxy-
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Synthetic Methodologies for Dichloroglyoxime and Its Derivatives

Traditional Synthesis Routes

Traditional methods for synthesizing dichloroglyoxime primarily involve the reaction of glyoxime (B48743) with elemental chlorine. researchgate.netfigshare.comacs.orgresearchgate.net These routes have been explored and refined over time, leading to variations in reaction conditions and solvents.

Chlorination of Glyoxime with Elemental Chlorine

The chlorination of glyoxime using elemental chlorine gas is a fundamental method for producing this compound. benchchem.comgoogle.comfraunhofer.detandfonline.com This reaction involves the addition of chlorine atoms across the carbon-carbon double bond of glyoxime, followed by subsequent transformations to form the dichlorinated product.

An early method for DCG synthesis involved passing chlorine gas through a hydrochloric acid solution of glyoxime. benchchem.comgoogle.com A reported procedure describes the reaction of 50 g of glyoxime dissolved in 1,000 mL of water and 250 mL of concentrated HCl with chlorine for 2 hours under ice-cooling. This method yielded 47 g of DCG, corresponding to a yield of 53%. benchchem.comguidechem.com However, this approach exhibits low efficiency due to competing side reactions between chlorine and water, which produce hypochlorous acid and consequently reduce the effective chlorination rate. benchchem.comgoogle.com Another example using 5 g of glyoxime and 100 mL of 10% HCl at 0°C with chlorine yielded only 3 g, a 33.5% yield, highlighting the slow reaction and poor yields associated with this method. googleapis.comgoogle.com

The use of ethanol (B145695) as a solvent at low temperatures represented a significant advancement in DCG synthesis. benchchem.comgoogle.com A method described in US Patent 4,539,405 (1985) involved reacting 17.6 g of glyoxime in 95% ethanol with chlorine for 30 minutes at -20°C, achieving yields ranging from 77% to 97%. benchchem.comgoogle.comguidechem.comgoogleapis.comgoogle.com The effectiveness of ethanol in this method is attributed to its ability to stabilize reactive intermediates and suppress decomposition pathways. benchchem.com Maintaining reaction temperatures below -30°C is crucial for stabilizing monochloroglyoxime (MCG), an intermediate, enabling near-quantitative conversion to DCG. benchchem.com In-situ FT-IR studies have shown that MCG forms transiently during chlorination, and at temperatures above -20°C, it decomposes via C–N bond cleavage, reducing DCG yields. benchchem.comimemg.org

Detailed research findings on low-temperature ethanol synthesis include experiments demonstrating the impact of reaction time on yield. When chlorine was blown into a solution of glyoxime in ethanol at below -20°C for 5 hours, the yield decreased to about 45.6%, compared to the higher yields obtained with a 30-minute reaction time. googleapis.comgoogle.com This indicates the importance of controlled reaction time at low temperatures.

Data from various low-temperature ethanol synthesis experiments are summarized below:

Glyoxime AmountEthanol ConcentrationTemperatureChlorine Addition TimeReported YieldSource
17.6 g95%-20°C30 minutes77-97% benchchem.comgoogle.comguidechem.com
35.2 g400 ml EthanolBelow -20°C30 minutesNot specified google.com
35.2 g400 ml EthanolBelow -20°C5 hours45.6% googleapis.comgoogle.com
10 g500 ml Methanol (B129727)-40 to -20°CNot specifiedNot specified google.com
169.48 g1000 ml Ethanol-10°C rising to RT5 hours addition, 20 hours reaction95% google.com

Scaling up the synthesis of this compound, particularly the chlorination of glyoxime with elemental chlorine, presents several significant challenges for industrial production. benchchem.comfraunhofer.de

The chlorination of glyoxime is an exothermic reaction with a reported enthalpy change (ΔH) of -210 kJ/mol. benchchem.com This exothermic nature necessitates stringent temperature control in multi-kilogram syntheses, often requiring jacketed reactors with cooling systems like liquid nitrogen. benchchem.com Inadequate temperature control poses a significant risk of thermal runaway, a situation where the reaction rate accelerates uncontrollably due to increasing temperature, potentially leading to rapid decomposition and vessel rupture. benchchem.comfraunhofer.deresearchgate.net A documented incident at a German pilot plant in 2015 highlighted this danger, where a mere 5°C temperature overshoot resulted in rapid decomposition and rupture of the reaction vessel. benchchem.comfraunhofer.de Accurate control of the chlorine feed rate is also critical to manage the reaction temperature and stoichiometry, as over-addition can lead to the condensation of excess chlorine in cold solvents, potentially causing sudden gasification and exothermic decomposition upon warming. imemg.org

Challenges in Industrial-Scale Production

Green Chemistry Approaches to this compound Synthesis

Traditional methods for synthesizing this compound using elemental chlorine gas present challenges related to safety due to the toxicity and handling difficulty of chlorine gas. researchgate.netacs.orgacs.orgfigshare.com This has driven the development of greener chemical approaches that avoid the direct use of chlorine gas. researchgate.netbenchchem.com

Chlorine Gas-Free Methods

To mitigate the hazards associated with chlorine gas, alternative chlorination reagents and methodologies have been explored for the synthesis of this compound. researchgate.netacs.orgCurrent time information in Bangalore, IN.

One notable chlorine gas-free method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. This approach offers advantages as NCS is an easily handled solid, allowing for controlled addition and minimizing inhalation hazards compared to chlorine gas. acs.orgacs.org A synthetic procedure using glyoxime and NCS in dimethylformamide (DMF) has been reported, providing this compound in high purity. researchgate.netacs.orgacs.orgfigshare.com The yields obtained with the NCS method are comparable to those achieved using procedures involving chlorine gas. researchgate.netacs.orgacs.orgfigshare.com

In conjunction with alternative chlorinating agents like NCS, specific workup procedures have been developed to facilitate the isolation and purification of this compound. A lithium chloride-based workup has been successfully employed in the NCS/DMF method, yielding this compound in high purity. researchgate.netacs.orgacs.orgfigshare.com This workup procedure contributes to a greener synthesis by providing a more straightforward isolation process. acs.org

Electrochemical Chlorination Techniques

Electrochemical methods offer a promising avenue for the sustainable synthesis of organic compounds, including chlorinated species, by utilizing electrical energy to drive reactions and potentially avoiding the need for external chemical oxidants. chim.itbeilstein-journals.org

Preliminary research has demonstrated the synthesis of this compound via the anodic oxidation of chloride ions in electrolytes containing glyoxime. benchchem.com Anodic oxidation involves the oxidation of a species at the anode electrode. mdpi.comresearchgate.net In this context, chloride ions are oxidized at the anode to generate active chlorine species, which then react with glyoxime to form this compound. benchchem.commdpi.com While preliminary work has shown the feasibility of this method with reported yields, further optimization is required to match the yields obtained through traditional synthetic routes. benchchem.com

Synthesis of this compound Derivatives

This compound serves as a key building block for the synthesis of a variety of derivatives, many of which have significant applications in diverse fields. The reactivity of this compound, particularly its chlorine atoms and oximino groups, allows for various chemical transformations.

One class of derivatives includes vic-dioximes and tetraoximes synthesized through reactions with amines or thiols. For example, the reaction of aminothiophenols with this compound under different conditions has yielded various substituted di-, tetra-, polyamino, or thioglyoxime derivatives. asianpubs.orgresearchgate.net These reactions often involve the nucleophilic substitution of the chlorine atoms on this compound. asianpubs.orgresearchgate.net

This compound is also a crucial intermediate in the synthesis of energetic materials. For instance, it is used in the preparation of diazidoglyoxime through an azide-chlorine exchange reaction. google.comscispace.com Diazidoglyoxime, in turn, is a precursor to high-energy materials like TKX-50 (dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate). google.comscispace.com

Furthermore, this compound is utilized in the synthesis of nitrogen heterocyclic compounds, such as tetrazole ring compounds, bitetrazole, and furoxanes. google.com These heterocyclic compounds are important in various applications, including insensitive explosives and medicinal chemistry. google.com The synthesis of these derivatives often involves reactions that leverage the specific structural features of this compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key reaction pathway for this compound, allowing for the replacement of its chlorine atoms with various nucleophiles. benchchem.com This reactivity enables the synthesis of a diverse range of derivatives. benchchem.com

This compound reacts with copper(I) acetylides through a base-free nucleophilic substitution of a chlorine atom by the acetylene (B1199291) moiety, followed by cyclization. researchgate.netresearchgate.net This reaction yields 3,3'-biisoxazoles. researchgate.netresearchgate.net Studies have investigated the effect of solvent on the yields of these reactions. researchgate.netresearchgate.net When substituted copper acetylides are used, the reaction provides 5,5'-disubstituted 3,3'-biisoxazoles with moderate to high yields and high regioselectivity. researchgate.netresearchgate.net

The electrophilic nature of the chlorine atoms in this compound allows for nucleophilic substitutions that lead to the synthesis of azides, amines, and thiol derivatives. benchchem.com For instance, diazidoglyoxime, where azide (B81097) groups replace the chlorine atoms, can be formed via azide-chlorine exchange using sodium azide in dimethylformamide (DMF). benchchem.com

The reaction of this compound with amines or thiols yields various substituted di-, tetra-, or polyamino or thioglyoxime derivatives. asianpubs.orgasianpubs.org This condensation is a facile method for producing new vic-dioxime systems and tetraoxime rings. asianpubs.orgasianpubs.org

While the search results did not provide specific details on the condensation of this compound solely with phenylenediamine, the reaction of this compound with primary aryl amines containing various substituents has been shown to yield bis(substituted phenylamino) glyoxime derivatives. researchgate.net

The reaction of aminothiophenols with this compound in alkaline solutions leads to the formation of various dioximes and tetraoximes. asianpubs.orgasianpubs.orgasianpubs.org For example, the reaction of 2-aminothiophenol (B119425) with this compound in alkaline methanol solution yields (2E,3E)-2H-1,4-benzothiazine-2,3(4H)dionedioxime. asianpubs.orgasianpubs.orgasianpubs.org Under different conditions, the reaction of 1,2-aminothiophenol with this compound can produce compounds such as (2Z,6Z)-1,4-bis(2-mercaptophenyl)-piprazine-2,3,5,6-tetraone tetraoxime, (1Z,2Z)-N1´,N2´-dihydroxy-N1,N2-bis-(2-mercaptophenyl)ethanediimidamide, bis(2-aminophenyl) (1Z,2Z)-N1,N2-dihydroxyethane bis-(imidothioate), and 2-aminophenyl (1Z,2Z)-N-hydroxy-2-hydroxyimino-2-[(2-mercaptophenyl)amino]ethanimidothioate. asianpubs.orgasianpubs.orgasianpubs.org The reaction of 1,4- and 1,3-aminothiophenol with this compound has also been shown to synthesize tetraone tetraoxime derivatives. asianpubs.orgasianpubs.orgasianpubs.org

Here is a summary of some condensation products of aminothiophenols with this compound:

Aminothiophenol IsomerConditionsProduct(s)
2-aminothiophenolAlkaline MeOH solution(2E,3E)-2H-1,4-benzothiazine-2,3(4H)dionedioxime
1,2-aminothiophenolDifferent conditions(2Z,6Z)-1,4-bis(2-mercaptophenyl)-piprazine-2,3,5,6-tetraone tetraoxime, (1Z,2Z)-N1´,N2´-dihydroxy-N1,N2-bis-(2-mercaptophenyl)ethanediimidamide, bis(2-aminophenyl) (1Z,2Z)-N1,N2-dihydroxyethane bis-(imidothioate), 2-aminophenyl (1Z,2Z)-N-hydroxy-2-hydroxyimino-2-[(2-mercaptophenyl)amino]ethanimidothioate
1,4-aminothiophenolSpecific conditions(3E,4E,11E,12E)-2,10-dithia-5,13-diazatricyclo[12.2.2.26,9]icosa-1(16),6,8,14,17,19-hexaene-3,4,11,12-tetraone tetraoxime
1,3-aminothiophenolSpecific conditions(3E,4E,12E,13E)-2,11-dithia-5,14-diazatricyclo[13.3.1.16,10]icosa-1(19),6(20),7,9,15,17-hexaene-3,4,13,13-tetraonetetraoxime

This compound is an important intermediate in the synthesis of high-nitrogen heterocyclic compounds, which are widely used in the field of energetic materials. guidechem.com It serves as a raw material for the construction of structures such as tetrazole rings, bistetrazoles, and furozans. guidechem.com For instance, diazidoglyoxime, synthesized from this compound, is a precursor to high-energy materials like TKX-50 (dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate). benchchem.comresearchgate.netfraunhofer.de this compound was also used in the synthesis of 3,4-bis(picrylamino)furazan (BPAF) by reaction with aniline (B41778), followed by cyclization of the intermediate dianilino-furazan. chemistry-chemists.com

Formation of Energetic Materials Precursors

5,5'-Bis-tetrazole-1,1'-diol Derivatives

This compound serves as a crucial starting material for the synthesis of 5,5'-bis-tetrazole-1,1'-diol derivatives, including the high-energy material dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50). The synthetic route typically involves the conversion of this compound to diazidoglyoxime. This is achieved by reacting this compound with sodium azide in a solvent such as dimethylformamide (DMF). guidechem.comnih.govamericanelements.comnih.gov

The resulting diazidoglyoxime undergoes a cyclization reaction under acidic conditions to form the 5,5'-bistetrazole-1,1'-diol core structure. This cyclization can be carried out by bubbling HCl gas through a solution of diazidoglyoxime in a solvent like diethyl ether or by using concentrated hydrochloric acid. guidechem.comnih.govamericanelements.comthermofisher.in The 5,5'-bistetrazole-1,1'-diol can then be converted to its desired salts, such as TKX-50, by reaction with appropriate reagents like hydroxylamine (B1172632) hydrochloride. nih.govamericanelements.comthermofisher.innih.gov A one-pot process starting from this compound, sodium azide, DMF, and HCl in dioxane has also been developed to directly form dimethylammonium salts of bis-dihydroxytetrazoles, which are precursors to ABTOX and TKX-50. nih.govnih.gov

3,3'-Dinitramino-4,4'-bis-furazan Derivatives

This compound is implicated in the synthesis of 3,3'-dinitramino-4,4'-bis-furazan derivatives through its role as a precursor to 3,3'-diamino-4,4'-bifurazan (DAAF). While DAAF can be prepared by other methods, one route involves starting from this compound and proceeding through intermediates such as dicyanoglyoxime and tetraoximo-diaminobutane, although this specific pathway is reported to have a low yield. wikipedia.org Once DAAF is obtained, the 3,3'-dinitramino-4,4'-bifurazan structure can be formed by the N-nitration of the amino groups in DAAF, typically using fuming nitric acid. wikipedia.org

Bis-isoxazole Scaffolds

This compound is a valuable building block for the construction of bis-isoxazole scaffolds, particularly 5,5'-disubstituted-3,3'-bisisoxazoles. These structures can be synthesized in a single step by reacting this compound with terminal alkynes. The reaction is often carried out in the presence of a base, such as aqueous potassium hydrogen carbonate. nih.gov This method demonstrates a notable regioselectivity, favoring the formation of the 5,5'-disubstituted bis-isoxazole isomer over other possibilities. nih.gov this compound's utility in generating these bis-isoxazole structures highlights its versatility in accessing diverse heterocyclic systems. cenmed.comfishersci.ptnih.gov

Crosslinked Chitosan (B1678972) Derivatives

This compound has been utilized as a crosslinking agent in the synthesis of modified biopolymers, such as crosslinked chitosan derivatives. A crosslinked chitosan derivative (CSL) can be synthesized by reacting chitosan with this compound. The process typically involves dispersing chitosan in an acidic solution, such as acetic acid, to obtain a homogeneous mixture. Subsequently, a solution of this compound in an organic solvent, like ethanol, is added, and the mixture is heated under reflux. wikipedia.org

Advanced Characterization and Spectroscopic Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is utilized to identify the functional groups and study the molecular vibrations within a compound. benchchem.comlookchem.comnih.govdtic.milnih.gov Each peak in a vibrational spectrum corresponds to a specific vibrational or rotational mode of the molecule. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique to confirm the presence of characteristic functional groups in dichloroglyoxime. benchchem.comnih.govijcce.ac.irjkchemical.comrsc.orginformahealthcare.comisuct.ruuludag.edu.trsemanticscholar.org Key vibrational modes associated with this compound can be identified in its IR spectrum. For instance, the C=N stretching vibration is typically observed around 1620 cm⁻¹. benchchem.comijcce.ac.ir The N–O stretching vibration of the oxime group appears around 1320 cm⁻¹ or in the range of 940-980 cm⁻¹. benchchem.comijcce.ac.irsemanticscholar.org The presence of C–Cl bonds can be confirmed by bands in the 650–750 cm⁻¹ region. benchchem.comnobraintoosmall.co.nz O-H stretching vibrations from the oxime groups are generally observed as a broad band in the range of 2500-3500 cm⁻¹ or 3000-3600 cm⁻¹. ijcce.ac.irsemanticscholar.org

Here is a summary of characteristic IR absorption bands for this compound:

Functional GroupApproximate Wavenumber Range (cm⁻¹)AssignmentSource
C=N1620, 1640, 1610, 1600-1665Stretching benchchem.comijcce.ac.irsemanticscholar.org
N–O1320, 960, 980, 940, 940-885Stretching benchchem.comijcce.ac.irsemanticscholar.org
C–Cl650–750Stretching benchchem.comnobraintoosmall.co.nz
O–H2500-3500, 3000-3600Stretching (broad) ijcce.ac.irsemanticscholar.org

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by providing information about molecular vibrations that may not be active in the IR spectrum. benchchem.comnih.govnih.gov It is based on the inelastic scattering of light by molecular vibrations. nih.gov While specific detailed Raman spectral data for this compound is less extensively reported in the provided snippets compared to IR, vibrational spectroscopy in general (including Raman) is used for the characterization of this compound and its complexes. lookchem.comresearchgate.netresearchgate.net Raman spectroscopy can be used to study molecular vibrations and rotations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and stereochemistry of organic compounds like this compound. benchchem.comlookchem.comnih.govijcce.ac.irjkchemical.comrsc.orginformahealthcare.comisuct.ruuludag.edu.trsemanticscholar.org ¹H, ¹³C, and ¹⁵N NMR spectroscopy can provide detailed insights into the different atomic environments within the molecule. benchchem.comlookchem.comnih.gov

¹H NMR

¹H NMR spectroscopy is particularly useful for identifying different proton environments and their relative positions within the this compound molecule. benchchem.comnih.govjkchemical.cominformahealthcare.comuludag.edu.trsemanticscholar.org The chemical shifts (δ) in ¹H NMR spectra are influenced by the electronic environment of the protons. For vic-dioximes, the protons from the oximic -OH groups are often observed as singlets, typically in the range of 10-11 ppm, although their exact position can vary depending on the solvent and concentration due to hydrogen bonding. nih.govijcce.ac.iruludag.edu.tr The position of these signals can also provide information about the stereoisomeric form (syn- or anti-configuration) of the dioxime. benchchem.comuludag.edu.tr

Here are some reported ¹H NMR chemical shifts for related vic-dioxime compounds derived from this compound:

Proton EnvironmentApproximate Chemical Shift (δ, ppm)MultiplicityNotesSource
Oximic O-H10.13, 10.22, 10.72, 10.36bs (broad s), sPosition can indicate stereochemistry nih.govijcce.ac.ir

¹³C NMR

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. benchchem.comnih.govjkchemical.cominformahealthcare.comisuct.rusemanticscholar.org The chemical shifts of carbon atoms are highly sensitive to the hybridization state and the presence of electronegative atoms. For this compound, the carbon atoms of the C=N groups are expected to exhibit characteristic signals. ¹³C NMR data for related compounds show C=N carbon signals around 135 ppm or 137.43 ppm. benchchem.comnih.gov

Here is a summary of reported ¹³C NMR chemical shifts for this compound and related compounds:

Carbon EnvironmentApproximate Chemical Shift (δ, ppm)Source
C=N135, 137.43 benchchem.comnih.gov

Note: Similar to ¹H NMR, some data is for derivatives.

¹⁵N NMR

¹⁵N NMR spectroscopy can be used to study the nitrogen environments in this compound, particularly the nitrogen atoms of the oxime groups. benchchem.comnih.gov ¹⁵N NMR is a valuable tool for distinguishing between different nitrogen functionalities and protonation states. benchchem.com While less common than ¹H and ¹³C NMR due to the lower natural abundance of the ¹⁵N isotope, it can provide unique structural information. researchgate.net Reported ¹⁵N NMR spectra of related vic-dioximes show signals for aminic nitrogen atoms in the range of 97-101 ppm. nih.gov

Here is a summary of reported ¹⁵N NMR chemical shifts for related compounds containing similar nitrogen environments:

Nitrogen EnvironmentApproximate Chemical Shift (δ, ppm)Source
Aminic N100.9, 97.1 nih.gov

Note: The provided data is for derivatives and represents aminic nitrogens, which are structurally related to the oxime nitrogens in terms of being bonded to carbon and potentially involved in hydrogen bonding or coordination.

Variable Temperature NMR (VT-¹H-NMR)

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique used to study dynamic processes in molecules, such as conformational changes or molecular rearrangements, by observing changes in NMR spectra at different temperatures. While specific VT-¹H-NMR data for this compound itself were not extensively detailed in the search results, VT-¹H-NMR has been employed in studies involving derivatives or related compounds to understand conformational isomerism. For example, VT-¹H-NMR was used to determine conformational isomerism in synthesized 4-chromanone (B43037) derivatives, with findings confirmed by X-ray crystallography and Density Functional Theory (DFT) calculations. researchgate.net This suggests that VT-NMR could be a relevant technique for investigating potential conformational dynamics in this compound, particularly concerning the orientation of the oxime and chlorine groups.

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a two-dimensional NMR technique that provides information about correlations between protons and carbons separated by two or three bonds, and sometimes four bonds in conjugated systems. columbia.eduyoutube.com This technique is particularly useful for establishing connectivity within a molecule, especially for carbons that are not directly bonded to a proton. columbia.edu While direct HMBC data for this compound were not found, HMBC spectroscopy has been utilized in the characterization of compounds synthesized from this compound. In one study, a new bis-(p-aminobenzoic acid) glyoxime (B48743), synthesized via condensation of p-aminobenzoic acid (PABA) with this compound, was characterized using HMBC. idsi.md The 2D-HMBC experiment showed long-range correlations between the protons of the NH and OH groups and the oxime carbon, confirming the successful condensation reaction. idsi.md This demonstrates the utility of HMBC in verifying the structure of derivatives formed from this compound by establishing connectivity across multiple bonds.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. nih.gov Several ionization techniques can be coupled with mass spectrometry to analyze different types of samples.

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique often used for analyzing polar, non-volatile, and thermally labile compounds. In FAB-MS, a beam of high-energy atoms bombards a sample dissolved in a liquid matrix, causing ionization and desorption of the analyte molecules. FAB-MS has been used for the analysis of various organic molecules, including peptides and polymers. taylorandfrancis.com While specific FAB-MS data for this compound were not detailed, FAB-MS has been applied in the characterization of other molecules, sometimes in conjunction with tandem MS for structural analysis. taylorandfrancis.comnih.gov

Plasma Desorption (PD) Mass Spectrometry

Plasma Desorption (PD) mass spectrometry is another soft ionization technique, particularly useful for large biomolecules. It involves bombarding a sample with ions produced from a plasma discharge, leading to desorption and ionization. While PD-MS is mentioned as a technique for single ion counting unimo.it, specific applications or data related to this compound were not found in the provided search results.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a widely used soft ionization technique for analyzing large molecules, such as polymers and biomolecules. nih.govunimo.itresearchgate.net The analyte is mixed with a matrix material, and a laser pulse is used to desorb and ionize the analyte molecules. MALDI-TOF MS is known for its ability to determine the molecular weight of intact molecules. unimo.it MALDI-TOF MS has been used to verify the structures of synthesized compounds, including those potentially related to vic-dioximes. researchgate.net While direct MALDI-TOF MS data specifically for this compound were not found, the technique's application in characterizing related organic molecules suggests its potential utility for analyzing this compound or its derivatives, particularly for molecular weight confirmation. researchgate.netresearchgate.net

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of solid compounds, providing information about the arrangement of atoms in the crystal lattice, bond lengths, and bond angles. semanticscholar.org Both single-crystal and powder XRD can be employed.

Single-crystal X-ray diffraction is considered critical for resolving stereoisomeric configurations, such as anti- vs. syn-conformations, and for understanding hydrogen-bonding networks within the crystal structure. benchchem.com Powder X-ray diffraction provides information about the crystalline phases present in a sample and can be used to assess crystallinity. lookchem.comsemanticscholar.org

This compound has been identified using X-ray diffraction in studies examining the composition of materials like rice husk ash heated at high temperatures. scirp.org Specifically, this compound was detected on the outer surface of a rice husk ash concrete sample exposed to 1000°C. scirp.org

Furthermore, X-ray diffraction, including low-temperature X-ray diffraction and single-crystal X-ray diffraction, has been extensively used in the characterization of vic-dioximes and their metal complexes, including those synthesized from this compound. researchgate.net For instance, the crystal structure of a bis(E,E-dioximato)platinum(II) complex, prepared from N,N′-bis(aniline)glyoxime (which was synthesized from (E,E)-dichloroglyoxime), was identified by X-ray diffraction on a single crystal. researchgate.net This highlights the importance of XRD in confirming the solid-state structure and coordination environment in metal complexes derived from this compound. Studies on cocrystals involving this compound have also utilized single-crystal and powder X-ray diffraction to determine the crystal system and space group. lookchem.com For a cocrystal obtained with this compound, it was found to crystallize in a triclinic system with the P-1 space group. lookchem.com

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive technique used to determine the three-dimensional structure of crystalline materials at the atomic level. uol.deuhu-ciqso.escarleton.edumdpi.com This method provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the positions of atoms within the lattice. uol.deuhu-ciqso.escarleton.edu For this compound, SC-XRD is critical for resolving stereoisomeric configurations, such as anti- vs. syn-conformations, and for understanding hydrogen-bonding networks within the crystal structure. benchchem.com While specific detailed single-crystal data for this compound were not extensively detailed in the search results, the technique is generally applied to verify proposed structures and study molecular packing in crystalline compounds. mdpi.comresearchgate.net The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal, producing a unique diffraction pattern that can be analyzed to reconstruct the electron density and thus the atomic positions. uol.decarleton.edu

Low-Temperature X-ray Diffraction

Low-temperature X-ray diffraction involves performing diffraction experiments while the crystal is cooled. This technique can be used to study dynamic processes, phase transitions, and obtain more precise structural data by reducing thermal motion. rigaku.com While a specific application of low-temperature X-ray diffraction solely on this compound was not prominently found, related studies on energetic materials and other compounds have utilized this technique to investigate crystal structures at reduced temperatures and detect potential low-temperature phase transitions. researchgate.netscispace.com Low-temperature conditions can help in stabilizing certain molecular conformations or capturing transient intermediates, providing a more detailed picture of the molecular and crystal structure. rigaku.com

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a widely used analytical technique for the identification and characterization of crystalline materials in powder form. carleton.eduamericanpharmaceuticalreview.comucmerced.edumalvernpanalytical.com It provides information on the phase composition and can offer insights into unit cell dimensions and crystallinity. carleton.edumalvernpanalytical.com XRPD is commonly used to identify different solid forms of a material, including polymorphs, and can differentiate between amorphous and crystalline phases based on their unique diffraction patterns. americanpharmaceuticalreview.com The technique involves exposing a powdered sample to X-rays and detecting the diffracted rays, which produce a pattern of peaks at specific angles (2θ) and intensities. carleton.edumalvernpanalytical.com This pattern acts as a fingerprint for the crystalline phase(s) present in the sample and can be compared to reference databases for identification. carleton.edumalvernpanalytical.comicdd.com XRPD has been used in the characterization of materials, including a study where this compound was identified on the outer surface of a heated concrete specimen. scirp.org It is a valuable tool for quality control and for assessing changes in the solid state of a material. americanpharmaceuticalreview.com

Thermal Analysis Techniques

Thermal analysis techniques measure changes in the physical or chemical properties of a material as a function of temperature or time while the material is subjected to a controlled temperature program. uni-siegen.de These techniques are crucial for understanding the thermal stability, decomposition pathways, and phase transitions of this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and an inert reference as a function of temperature. nih.govwikipedia.orgtorontech.com This technique can identify thermal events such as melting, crystallization, glass transitions, and decomposition by detecting the heat absorbed (endothermic) or released (exothermic) by the sample. nih.govwikipedia.orgtorontech.com Studies on this compound using DSC have shown that its decomposition occurs in two continuous steps within the temperature range of 160–230 °C in a nitrogen atmosphere. researchgate.net Each stage of thermal degradation for this compound results in an exothermic peak in the DSC curve. researchgate.net The peak temperature of decomposition has been observed to increase with increasing heating rates. researchgate.net DSC experiments can also provide kinetic parameters such as activation energy and pre-exponential factor for decomposition processes. researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. uni-siegen.deetamu.eduopenaccessjournals.com This technique is primarily used to determine the thermal stability and composition of materials by quantifying mass loss due to processes like decomposition, dehydration, or sublimation. uni-siegen.deetamu.eduopenaccessjournals.com TGA analysis of this compound, often performed alongside DSC, provides complementary information about the mass changes associated with the observed thermal events. uni-siegen.deresearchgate.net While specific detailed TGA data for this compound showing precise mass loss percentages at different temperatures were not extensively provided in the search results, TGA is a standard technique for studying the thermal decomposition of compounds like this compound. dntb.gov.uaresearcher.life It helps in understanding the temperature ranges at which decomposition occurs and the number of decomposition steps involved. researchgate.netopenaccessjournals.com

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermoanalytic technique similar to DSC, where the temperature difference between a sample and an inert reference is measured as they are subjected to the same thermal cycle. uni-siegen.dewikipedia.orgfilab.fr DTA curves show peaks or valleys corresponding to exothermic or endothermic events occurring in the sample, such as phase transitions or chemical reactions. uni-siegen.dewikipedia.orgfilab.fr While DSC directly measures heat flow, DTA measures the temperature difference. uni-siegen.de DTA can be used to identify thermal transformations, including decomposition temperatures. filab.fr Although less common than combined TGA-DSC in recent studies on this compound found, DTA has historically been used to analyze the thermal behavior of compounds and their complexes. wikipedia.orgtandfonline.com It provides qualitative information about the temperatures at which thermal events occur. filab.fr

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage by weight of each element present in a chemical compound. For this compound, elemental analysis typically focuses on the percentages of carbon (C), hydrogen (H), and nitrogen (N). These analyses are crucial for confirming the purity and stoichiometry of synthesized this compound and its derivatives.

Studies involving this compound derivatives, such as those formed by crosslinking with chitosan (B1678972) or reacting with phenylenediamines, utilize elemental analysis to confirm the successful incorporation of the this compound moiety. For instance, the elemental analysis of a this compound crosslinked chitosan derivative showed changes in the C/N ratio compared to pure chitosan, indicating the reaction had occurred. semanticscholar.orgdergipark.org.tr The increase in nitrogen content and the corresponding decrease in the carbon to nitrogen ratio in the derivative confirmed the presence of the dioxime compound, which contains nitrogen atoms. semanticscholar.org In another study involving the reaction of phenylenediamine with this compound, elemental analysis results for the synthesized product, (2Z,3Z)-1,4-dihydroquinoxaline-2,3-dione dioxime, showed good agreement with the calculated percentages for carbon, hydrogen, and nitrogen based on the proposed molecular formula C₈H₈N₄O₂. ijcce.ac.ir

Data from elemental analysis provides empirical support for the molecular formula of this compound and its reaction products.

Compound Calculated %C Found %C Calculated %H Found %H Calculated %N Found %N
(2Z,3Z)-1,4-dihydroquinoxaline-2,3-dione dioxime (C₈H₈N₄O₂) 50.00 50.01 4.16 4.17 29.16 29.14

ijcce.ac.ir

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the spectrum. This technique provides information about the presence of chromophores and conjugated systems within the this compound molecule and its complexes.

UV-Vis spectrophotometry has been used in studies investigating the interaction of this compound with biological molecules, such as lysozyme (B549824). scialert.netscialert.net While the primary focus of such studies might be on the effect of this compound on the protein's structure and activity, UV-Vis can help monitor changes in the electronic environment of the chromophores involved upon interaction. scialert.netscialert.net

UV-Vis spectroscopy is also a valuable tool for characterizing coordination compounds formed with this compound, particularly with transition metals like cobalt, nickel, and copper. lookchem.comchemimpex.comniscpr.res.inscispace.com The formation of metal complexes often leads to distinct changes in the UV-Vis spectrum due to the electronic transitions within the metal-ligand bonds and changes in the ligand's electronic structure upon coordination. scispace.comnsf.gov These changes can be used to infer the geometry and electronic structure of the complexes.

Fluorescence Spectroscopy

Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and then measuring the intensity and wavelength distribution of the emitted light. This technique is highly sensitive and can provide insights into the electronic structure, dynamics, and environment of fluorescent molecules.

While this compound itself may not be strongly fluorescent, its derivatives or complexes can exhibit fluorescence, making this technique relevant for characterization. Fluorescence spectroscopy has been utilized in studies examining the interaction of this compound with lysozyme. scialert.netscialert.net These studies observed changes in the fluorescence spectra of lysozyme in the presence of this compound, indicating alterations in the protein's tertiary structure, particularly at higher concentrations of this compound. scialert.netscialert.net

The development of fluorescent vic-dioxime-type ligands derived from this compound further highlights the application of fluorescence spectroscopy in characterizing these compounds and their potential applications, such as in sensing or biological probes. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a surface imaging technique that provides high-resolution images of the topography and morphology of materials. SEM is useful for examining the physical form and structural features of this compound and materials incorporating it.

Potentiometric Studies

Potentiometric studies involve measuring the electrical potential difference in an electrochemical cell to determine the concentration of ions or to study chemical equilibria. For this compound, potentiometry is particularly relevant in investigating its acid-base properties and its complex formation reactions with metal ions.

Coordination Chemistry of Dichloroglyoxime

Dichloroglyoxime as a Ligand

This compound functions as a ligand, coordinating to metal centers through its nitrogen and oxygen atoms. chemimpex.com The presence of the two oximino (=N-OH) groups is crucial to its ligating properties. benchchem.comsmolecule.com

Ligand Properties

This compound typically acts as a bidentate ligand, coordinating through the nitrogen atoms of its two oximino groups. evitachem.comasianpubs.org This N-N coordination mode is common for vicinal dioximes and leads to the formation of stable five-membered chelate rings with metal ions. asianpubs.orgresearchgate.net The ligand can exist in different stereoisomeric forms (anti-, amphi-, and syn-), with the anti-(E,E) form being the most common for N-N chelation. tubitak.gov.tr The presence of electron-withdrawing chlorine atoms in this compound influences its electronic properties and reactivity compared to unsubstituted glyoxime (B48743). benchchem.com The acidic hydroxyl protons of the oxime groups can be deprotonated, allowing the ligand to coordinate in its neutral, mono-anionic, or di-anionic forms, depending on the reaction conditions and the metal ion involved. tubitak.gov.tr

Chelation Properties

The ability of this compound to form stable chelate rings with metal ions is a key aspect of its coordination chemistry. chemimpex.comsmolecule.com This chelation typically involves the two nitrogen atoms of the oximino groups, forming a five-membered MN2C2 ring system upon coordination to a metal center. asianpubs.orgresearchgate.net The stability of these chelate complexes is often attributed to the planar structure of the vic-dioxime complexes, which can be further stabilized by intramolecular hydrogen bonding in certain cases. tandfonline.compsu.edu This selective chelation property makes this compound valuable in analytical chemistry for the determination of certain metal ions. chemimpex.combenchchem.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of this compound with metal salts in appropriate solvents. lookchem.comasianpubs.org The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their composition, structure, and properties. researchgate.nettandfonline.com Common characterization methods include elemental analysis, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Ultraviolet-Visible (UV-Vis) spectroscopy, magnetic measurements, and thermogravimetric analysis (TGA). researchgate.nettandfonline.comresearchgate.netresearchgate.nettandfonline.com X-ray crystallography can provide detailed structural information for crystalline complexes. researchgate.net

Transition Metal Complexes

This compound forms coordination complexes with a variety of transition metals, including nickel(II), copper(II), cobalt(II), cobalt(III), palladium(II), platinum(II), zinc(II), cadmium(II), mercury(II), and uranyl(VI). lookchem.comasianpubs.orgpsu.eduresearchgate.nettandfonline.comresearchgate.nettandfonline.comrsc.orgtandfonline.com The nature of the complex formed (e.g., mononuclear, dinuclear, or polymeric) and the metal-to-ligand ratio can vary depending on the specific metal ion, reaction conditions, and the presence of other ligands. psu.eduresearchgate.netresearchgate.netrsc.orgtandfonline.com

Nickel(II) ions readily form complexes with this compound and its derivatives. benchchem.comtandfonline.comrsc.orgtandfonline.comnih.govtandfonline.comtandfonline.com These complexes are often mononuclear with a metal-to-ligand ratio of 1:2, where two this compound ligands coordinate to a single nickel(II) ion. researchgate.netrsc.orgtandfonline.com The coordination geometry around the nickel(II) center in these complexes is typically square planar, with the nickel ion coordinated to the four nitrogen atoms of the two dioxime ligands. tandfonline.comresearchgate.net

Detailed research findings on nickel(II) complexes of this compound derivatives have been reported. For instance, a study on the complexation of a substituted this compound derivative with nickel(II) found the metal-to-ligand ratio to be 1:2. tandfonline.com Characterization using techniques like elemental analysis, IR, and UV-Vis spectroscopy supported the proposed square-planar geometry. tandfonline.comtandfonline.com Another study involving a different dioxime ligand synthesized from anti-dichloroglyoxime and 5,6-diamino-1,10-phenanthroline (B61705) reported the formation of polymeric complexes with nickel(II) with a 1:1 metal-to-ligand ratio. researchgate.nettandfonline.com Magnetic measurements indicated that these complexes were paramagnetic. researchgate.nettandfonline.com

Data on the synthesis and characterization of a specific nickel(II) complex with a this compound derivative (1,10-phenanthrolino-(5,6-b)-2,3-dihydyroxyimino-1,4-diazin, LH2) are presented below. researchgate.nettandfonline.com

PropertyLigand (LH2)Ni(II) Complex
Metal:Ligand Ratio-1:1 researchgate.nettandfonline.com
Magnetic Moment-Paramagnetic researchgate.nettandfonline.com
Characterization MethodsFTIR, ¹H NMR, Elemental Analysis, Magnetic Measurements, Potentiometric Titration researchgate.nettandfonline.comFTIR, Elemental Analysis, Magnetic Measurements, Potentiometric Titration researchgate.nettandfonline.com
Proposed Geometry-Polymeric researchgate.nettandfonline.com

Copper(II) ions also form various complexes with this compound and its derivatives. benchchem.comtandfonline.comresearchgate.netrsc.orgtandfonline.comtandfonline.comnih.govtandfonline.comacs.org Similar to nickel(II), copper(II) complexes with vicinal dioximes often exhibit a metal-to-ligand ratio of 1:2, resulting in mononuclear species with square-planar coordination geometry around the copper(II) center, coordinated through the nitrogen atoms of the dioxime ligands. tandfonline.comresearchgate.nettandfonline.com However, copper(II) can also form complexes with different stoichiometries and structures, including trinuclear complexes where the copper ions are coordinated to both nitrogen and potentially other donor atoms present in substituted this compound ligands. rsc.orgtandfonline.com

Research on copper(II) complexes with this compound derivatives has shown diverse outcomes. For a substituted this compound ligand, mononuclear copper(II) complexes with a 1:2 metal-to-ligand ratio and square-planar geometry were reported. tandfonline.com Another study using the ligand synthesized from anti-dichloroglyoxime and 5,6-diamino-1,10-phenanthroline observed the formation of polymeric copper(II) complexes with a 1:1 metal-to-ligand ratio, which were found to be paramagnetic. researchgate.nettandfonline.com Trinuclear copper(II) complexes have also been synthesized from the reaction of (E,E)-dichloroglyoxime with certain dithio-containing compounds, where copper(II) coordinates through both thia and oxime donors. rsc.orgtandfonline.com

Data illustrating the synthesis and characterization of a copper(II) complex with the same this compound derivative (LH2) mentioned earlier are provided below. researchgate.nettandfonline.com

PropertyLigand (LH2)Cu(II) Complex
Metal:Ligand Ratio-1:1 researchgate.nettandfonline.com
Magnetic Moment-Paramagnetic researchgate.nettandfonline.com
Characterization MethodsFTIR, ¹H NMR, Elemental Analysis, Magnetic Measurements, Potentiometric Titration researchgate.nettandfonline.comFTIR, Elemental Analysis, Magnetic Measurements, Potentiometric Titration researchgate.nettandfonline.com
Proposed Geometry-Polymeric researchgate.nettandfonline.com

Further detailed research findings on copper(II) complexes include studies on their redox properties investigated by cyclic voltammetry and their potential biological activities. researchgate.net

Cobalt(II/III) Complexes

This compound and its derivatives form complexes with both cobalt(II) and cobalt(III) ions. Studies have reported the synthesis of cobalt(II) complexes with a metal-to-ligand ratio of 1:2, where the ligand coordinates through the two nitrogen atoms. researchgate.netresearchgate.net These complexes have been characterized using various spectroscopic techniques, including FTIR, UV-Vis, and elemental analysis. researchgate.net

Research has also explored the formation of cobalt(III) complexes. capes.gov.br For instance, mononuclear cobalt(III) complexes with a metal-to-ligand ratio of 1:2 have been isolated using specific dioxime ligands derived from this compound. capes.gov.br The coordination environment around the cobalt ion in these complexes can vary, and studies have investigated the structural and magnetic properties of cobalt(II) complexes with related macrocyclic ligands, showing distorted geometries between octahedral and trigonal prismatic. rsc.org

Clathrochelate cobalt complexes have also been synthesized using this compound. The cycloaddition of this compound to cobalt(II) bis-α-benzyldioximate precursors yields cobalt(II) dichloroclathrochelates. These complexes can undergo further reactions, such as nucleophilic substitution of the chlorine atoms. rsc.org The encapsulated cobalt(II) ions in these clathrochelates can exhibit a structural Jahn–Teller effect, leading to variations in Co–N distances. rsc.org

Data on Metal Uptake by this compound Crosslinked Chitosan (B1678972) Derivative:

Metal IonUptake Capacity (mg/g)
Co(II)42.8
Ni(II)39.00
Fe(II)78.00
Cd(II)67.00
Cu(II)94.8

Data extracted from a study on metal ion uptake by a this compound crosslinked chitosan derivative. semanticscholar.org

Palladium(II) Complexes

Palladium(II) forms complexes with this compound and its derivatives. These complexes often exhibit a square planar geometry, which is characteristic of d⁸ transition metal complexes like Pd(II). researchgate.net Studies have investigated the synthesis and properties of palladium complexes with vic-dioximes derived from this compound. capes.gov.britu.edu.truludag.edu.tr

For example, a new vic-dioxime prepared from this compound and 3,4-didodecyloxyaniline formed a palladium complex that could be isolated as the (E,E)-isomer. capes.gov.br Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the stability and structural parameters of palladium(II) chloride complexes with vic-dioxime derivatives, including those related to this compound. researchgate.net These theoretical studies help in understanding the geometry around the metal center and the nature of metal-ligand bonding. researchgate.net

Platinum(II) Complexes

Platinum(II) also forms complexes with this compound derivatives, typically exhibiting a square planar coordination geometry. researchgate.net The synthesis and characterization of platinum(II) complexes with vic-dioximes derived from this compound have been reported. researchgate.nettandfonline.comresearchgate.netnih.gov

One approach involves the reaction of a vic-dioxime prepared from aniline (B41778) and (E,E)-dichloroglyoxime with PtCl₂ to produce bis(E,E-dioximato)platinum(II) complexes featuring N-chelating ligands. researchgate.nettandfonline.comresearchgate.net The crystal structures of some of these platinum(II) complexes have been determined by X-ray diffraction, providing detailed information about their molecular structure and coordination environment. researchgate.nettandfonline.com

Research findings indicate that novel platinum(II) complexes synthesized from this compound derivatives can exhibit significant biological activities, such as antiproliferative effects on cancer cells. researchgate.netresearchgate.netnih.gov Studies have compared the cytotoxicity and cellular uptake of these complexes with established anticancer drugs. researchgate.netresearchgate.net

Iron(II/III) Complexes

This compound and ligands derived from it can coordinate with both iron(II) and iron(III) ions. The coordination chemistry of iron with oxime-containing ligands has been an area of active research. researchgate.netsapub.org

Clathrochelate iron complexes have been synthesized using this compound. Pentafluorophenylboron-capped iron(II) hexachloroclathrochelate precursors can be obtained by the template condensation of this compound with pentafluorophenylboronic acid on iron(II) ions. rsc.org These iron clathrochelates have been characterized by various spectroscopic methods, including ⁵⁷Fe Mössbauer spectroscopy. researchgate.net The nature of the encapsulated metal ion and its oxidation state influence the metal-nitrogen bond lengths in these cage complexes. rsc.org

Studies on metal ion uptake by a this compound crosslinked chitosan derivative have shown significant uptake capacity for iron(II) ions. semanticscholar.org

Data on Metal Uptake by this compound Crosslinked Chitosan Derivative:

Metal IonUptake Capacity (mg/g)
Co(II)42.8
Ni(II)39.00
Fe(II)78.00
Cd(II)67.00
Cu(II)94.8

Data extracted from a study on metal ion uptake by a this compound crosslinked chitosan derivative. semanticscholar.org

Zinc(II) Complexes

Zinc(II) forms complexes with this compound and its derivatives. These complexes often exhibit a tetrahedral coordination geometry. icm.edu.pl The reaction of this compound with other organic components, such as o-phenylenediamine (B120857), in the presence of zinc(II) salts can lead to the formation of zinc(II) complexes with the resulting vic-dioxime ligands. researchgate.net

Structural studies, such as X-ray diffraction, have shown that the oxime ligand obtained from the condensation of this compound and o-phenylenediamine coordinates to the zinc atom as a bidentate chelate through two nitrogen atoms, forming five-membered metallic rings. researchgate.net The coordination polyhedron of the zinc(II) ion in such complexes can be pyramidal-tetragonal, involving neutral and deprotonated ligand molecules and potentially other anions like chloride. researchgate.net

Studies have also investigated the reactions of zinc(II) salts with chloroximes, including those related to this compound, leading to the formation of zinc(II) complexes with ligands derived from the chloroxime. researchgate.netmdpi.com

Data on Metal Uptake by this compound Crosslinked Chitosan Derivative:

Metal IonUptake Capacity (mg/g)
Co(II)42.8
Ni(II)39.00
Fe(II)78.00
Cd(II)67.00
Cu(II)94.8

Data extracted from a study on metal ion uptake by a this compound crosslinked chitosan derivative. semanticscholar.org

Cadmium(II) Complexes

Cadmium(II) is known to form complexes with vic-dioximes and ligands derived from this compound. asianpubs.orgresearchgate.netcapes.gov.brresearchgate.net These complexes have been synthesized and characterized to understand their coordination behavior.

Studies have reported the formation of mononuclear cadmium(II) complexes with vic-dioximes prepared from this compound and various amines, often with a metal-to-ligand ratio of 1:1, where the metal coordinates through the two nitrogen atoms of the ligand. asianpubs.org Heteronuclear complexes containing cadmium(II) have also been synthesized by reacting mononuclear complexes of other metals with ligands derived from this compound with cadmium(II) salts. researchgate.netcapes.gov.br

Research on metal ion uptake by a this compound crosslinked chitosan derivative has demonstrated the ability of this material to adsorb cadmium(II) ions. semanticscholar.org

Data on Metal Uptake by this compound Crosslinked Chitosan Derivative:

Metal IonUptake Capacity (mg/g)
Co(II)42.8
Ni(II)39.00
Fe(II)78.00
Cd(II)67.00
Cu(II)94.8

Data extracted from a study on metal ion uptake by a this compound crosslinked chitosan derivative. semanticscholar.org

Lanthanoid Complexes

While the coordination chemistry of this compound with transition metals is well-documented, specific research focusing solely on direct complex formation between this compound itself and lanthanoid ions appears less prevalent in the provided search results. However, related studies involving lanthanoid ions in systems containing ligands derived from chloroximes or other oxime-containing ligands provide some context.

For instance, a study on the reactivity of coordinated 2-pyridyl oximes mentions reaction mixtures involving lanthanoid(III) and zinc(II) salts with pyridine-2-chloroxime, although the isolated complex was a zinc(II) complex. researchgate.netmdpi.comdntb.gov.ua Research on the coordination chemistry of actinide and lanthanide ions with other ligands, such as glycolate, highlights the ability of lanthanides to form various complexes, including di- and tetranuclear species with different coordination numbers and geometries. diva-portal.org

Another study describes the synthesis and spectral studies of lanthanide metal complexes of acetone (B3395972) (N-benzoyl)glycyl hydrazone, an oxime-containing ligand, forming complexes with trivalent lanthanide ions like La(III), Pr(III), Nd(III), Sm(III), Eu(III), Gd(III), Tb(III), and Dy(III). researchgate.net These studies on related oxime ligands suggest the potential for this compound derivatives to interact with lanthanoid ions, although direct complexation of this compound with lanthanoids is not explicitly detailed in the search results.

Mononuclear Complexes

This compound can form mononuclear complexes with transition metal ions, where a single metal center is coordinated by one or more DCGO ligands or derivatives thereof. Studies have shown the synthesis of mononuclear complexes with various metal ions, including Ni(II), Co(II), Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.netresearchgate.nettandfonline.com

For instance, a novel vic-dioxime ligand synthesized from this compound and N,N′-bis{4-[(4-bromophenylamino)methylene]phenyl}thiourea forms mononuclear complexes with Ni(II), Co(II), and Cu(II) with a metal-to-ligand ratio of 1:2. tandfonline.com In these complexes, the metal ions are typically coordinated through the two nitrogen atoms of the dioxime moiety, a common coordination mode for vic-dioximes. researchgate.netresearchgate.nettandfonline.com

Another example involves a vic-dioxime prepared from this compound and 1,2-phenylenediamine, which forms mononuclear complexes with Co(II), Ni(II), and Cu(II) in a 1:2 metal-to-ligand ratio, yielding complexes of the form [(HL)2M]. researchgate.net For Zn(II), Cd(II), and Hg(II), 1:1 metal-to-ligand complexes, [(H2L)MCl2], are formed. researchgate.net

Data on the stoichiometry of some mononuclear complexes derived from this compound:

Ligand DerivativeMetal IonMetal:Ligand RatioProposed FormulaCoordination Atoms
(4E,5E)-1,3-bis{4-[(4-bromophenylamino)methylene]phenyl}-2-thiooxaimidazoline-4,5-dione dioxime (bmdH2) tandfonline.comNi(II)1:2[Ni(bmdH)2]N,N
Co(II)1:2[Co(bmdH)2]N,N
Cu(II)1:2[Cu(bmdH)2]N,N
vic-dioxime from DCGO and 1,2-phenylenediamine (H2L) researchgate.netCo(II)1:2[(HL)2Co]N,N
Ni(II)1:2[(HL)2Ni]N,N
Cu(II)1:2[(HL)2Cu]N,N
Zn(II)1:1[(H2L)ZnCl2]N,N
Cd(II)1:1[(H2L)CdCl2]N,N
Hg(II)1:1[(H2L)HgCl2]N,N
9,10-bis(hydroxyimino)-4,8,11,15-tetraaza-1,2,17,18-O-diα -methylbenzaloctadecane (LH2) researchgate.netCo(II)1:2[(LH)2Co(H2O)2]N,N
Ni(II)1:2[(LH)2Ni]N,N
Cu(II)1:2[(LH)2Cu]N,N
Zn(II)1:1[Zn(LH2)(Cl)2]N,N

These mononuclear complexes have been characterized using various spectroscopic techniques, including elemental analysis, IR, UV-Vis, and NMR spectroscopy, to confirm their composition and proposed structures. researchgate.netresearchgate.nettandfonline.com Conductivity measurements have indicated that some of these mononuclear complexes are non-electrolytes. tandfonline.comcapes.gov.br

Polynuclear Complexes

This compound and its derivatives can also serve as building blocks for the formation of polynuclear complexes, which contain more than one metal center. researchgate.netbyjus.com The ability of dioxime ligands to bridge multiple metal ions contributes to the formation of these higher-nuclearity species.

For example, a trinuclear complex is formed with Cu(II) when using a tetradentate dithioglyoxime ligand prepared from this compound. rsc.org In this trinuclear copper complex, the metal ions are coordinated to both the thia and oxime donor atoms of the ligand. rsc.org

Another study reported the synthesis of trinuclear complexes of a nickel(II) complex derived from anti-dichloroglyoxime with Ni(II), Cu(II), and Co(II). capes.gov.br Furthermore, a polynuclear complex of a tetraoxime derived from anti-dichloroglyoxime with Ni(II) has also been prepared. capes.gov.br

Polynuclear cobalt(III) complexes of a novel tetraoxime synthesized from this compound and S,S″-bis(2-aminophenyl)dithioglyoxime have been reported. researchgate.net The synthesis of a polynuclear cobalt complex featuring a bridging BF2+ unit was achieved using a hydrogen-bonded polynuclear cobalt(III) complex. researchgate.net Hetero-polynuclear complexes, such as a CuCo complex, have also been synthesized by reacting a BF2+-capped cobalt(III) complex with copper(II) acetate. researchgate.net

The formation of polymeric structures has also been observed with this compound derivatives. For instance, with a tetradentate dithioglyoxime ligand, both mononuclear complexes or polymers can be obtained with Pd(II) depending on the stoichiometry, while only a polymeric product is isolated with Pt(II). rsc.org These polymeric structures can exhibit broad resonances in NMR spectra, consistent with their extended nature. psu.edu

Clathrochelate Formation

This compound is a key precursor in the template synthesis of iron(II) clathrochelates. researchgate.netnih.govrscf.ruresearchgate.net Clathrochelates are cage-like complexes where the metal ion is encapsulated within a three-dimensional ligand framework.

Template condensation of this compound (H2Cl2Gm) on an iron(II) ion with capping agents such as (C6H5O)3, n-C4H9B(O-n-C4H9)2, and BF3·O(C2H5)2 yields reactive clathrochelate precursors like Fe(Cl2Gm)3(BC6H5)2, Fe(Cl2Gm)3(B-n-C4H9)2, and Fe(Cl2Gm)3(BF)2. researchgate.netnih.gov These precursors can then be further functionalized. nih.govpsu.edu

For example, reaction of Fe(Cl2Gm)3(BC6H5)2 with n-butylamine results in a tetrasubstituted clathrochelate. researchgate.net Various triribbed-functionalized clathrochelate dioximates have been synthesized through reactions of these precursors with different nucleophiles like thiols and phenoxides. researchgate.net

Monoribbed-functionalized clathrochelate iron(II) tris-dioximates have also been synthesized starting from a dichloride precursor obtained by the condensation of a macrocyclic iron(II) bis-α-benzyldioximate with this compound. psu.edu

Cobalt(II) hexachloroclathrochelates have been obtained by direct template condensation of this compound on the Co2+ ion using arylboronic acids as capping agents. rscf.ru These can also be further functionalized through nucleophilic substitution. rscf.ru

The encapsulated metal ion in these clathrochelates, such as iron(II), is typically found in a distorted trigonal-prismatic environment coordinated by six nitrogen atoms of the macrobicyclic ligand. researchgate.net

Structural Aspects of this compound Complexes

The structural characteristics of this compound complexes are crucial for understanding their properties and reactivity. Techniques such as X-ray diffraction, Hirshfeld surface analysis, and computational methods are employed to investigate their structures and intermolecular interactions.

Coordination Geometry

The coordination geometry around the metal center in this compound complexes varies depending on the metal ion and the specific ligand derived from this compound. The coordination geometry is defined by the geometrical arrangement of the atoms directly bonded to the central metal atom. wikipedia.org

In mononuclear complexes with ligands derived from this compound, common coordination geometries observed include square planar and tetrahedral. researchgate.net For instance, mononuclear complexes of Ni(II), Co(II), and Cu(II) with certain this compound derivatives form square-planar structures with a metal-to-ligand ratio of 1:2. researchgate.net In these cases, the metal is coordinated by the two nitrogen atoms from each of the two dioxime ligands. researchgate.netresearchgate.nettandfonline.com

Tetrahedral complexes have been reported for Hg(II), Cd(II), and Zn(II) with certain this compound-derived ligands, often with a 1:1 metal-to-ligand ratio. researchgate.netresearchgate.net In a specific zinc(II) complex with a di(2-pyridyl)furoxan ligand derived from a reaction involving pyridine-2-chloroxime, which is structurally related to this compound, a distorted tetrahedral coordination geometry is observed. mdpi.com The distortion is attributed to the small bite angle of the seven-membered chelating ring formed by the ligand. mdpi.com

Clathrochelate complexes formed with this compound typically exhibit a distorted trigonal-prismatic coordination environment around the encapsulated metal ion, coordinated by the nitrogen atoms of the dioxime units. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have also investigated the structural parameters and coordination geometries of vic-dioxime complexes, including those that could be related to this compound derivatives. physchemres.org These studies have revealed square planar geometries stabilized by O-H···Cl hydrogen bonds in certain d8 transition metal(II) chloride complexes of vic-dioxime derivatives. physchemres.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.govmdpi.comfigshare.com This analysis helps in understanding the nature and extent of contacts between molecules in the solid state.

For example, Hirshfeld surface analysis of a zinc(II) complex derived from a reaction involving a compound structurally related to this compound revealed various intermolecular interactions. mdpi.com The analysis can highlight different types of contacts, such as H···H, H···O, O···H, H···Cl, Cl···H, H···C, C···H, and C···C interactions, and their relative contributions to the crystal packing. nih.gov The dnorm surface, mapped with properties like electrostatic potential, can provide insights into the nature and directionality of these interactions. mdpi.comnih.gov

The Hirshfeld surface analysis confirms the importance of various intermolecular contacts, including hydrogen bonds and van der Waals interactions, in establishing the packing arrangement of molecules in the crystal lattice. nih.gov

Intermolecular Interactions and 3D Architecture

Intermolecular interactions play a crucial role in determining the three-dimensional architecture and packing arrangements of this compound complexes in the solid state. These interactions include hydrogen bonds, van der Waals forces, and potentially π-π stacking or C-H···π interactions depending on the presence of aromatic rings or suitable functional groups. nih.govnih.govuvic.ca

In complexes derived from this compound, hydrogen bonding, particularly O-H···N and O-H···Cl interactions involving the oxime hydroxyl groups and other electronegative atoms, are significant in stabilizing the crystal structure. physchemres.org These hydrogen bonds can lead to the formation of dimers or other supramolecular assemblies. mdpi.com

Beyond hydrogen bonding, other interactions, such as Cl···π interactions, can also contribute to the packing arrangement and the formation of a 3D architecture. mdpi.com The interplay of these various intermolecular forces dictates how the individual complex molecules or polymeric chains assemble in the crystal lattice.

Detailed analysis of intermolecular interactions, often supported by computational methods, can provide insights into the stability and physical properties of the complexes. The Hirshfeld surface analysis, as discussed earlier, is a valuable tool for visualizing and quantifying these interactions and their role in building the 3D structure. researchgate.netmdpi.comdntb.gov.uasigmaaldrich.com

The resulting 3D architecture can range from discrete molecular structures to extended polymeric networks, depending on the nature of the ligand and the metal ion. The specific arrangement of molecules and the types of intermolecular interactions present influence properties such as solubility, melting point, and solid-state reactivity.

Solution Behavior of this compound Complexes

The behavior of this compound complexes in solution is crucial for understanding their reactivity, stability, and potential applications. Studies focusing on the solution properties provide insights into their ionic nature and the persistence of their solid-state structures when dissolved. Techniques such as molar conductivity measurements and various spectroscopic methods are employed to probe these characteristics.

Molar Conductivity Studies

Molar conductivity measurements are a standard technique used to determine the electrolytic nature of coordination compounds in solution. The conductivity of a solution is related to the number and charge of ions present. For coordination complexes, molar conductivity values can indicate whether the complex dissociates into ions when dissolved or remains as a neutral species.

Studies on metal complexes of vic-dioximes, including those derived from this compound, have utilized molar conductivity to ascertain their charge in solution. For instance, some studies on metal(II) complexes with vic-dioxime ligands have reported molar conductivity values that suggest a non-electrolytic nature for certain neutral complexes, while others indicate electrolytic behavior for charged species. The molar conductivity values for synthesized compounds can range, for example, between 66 and 220 Ohm⁻¹cm²mol⁻¹ in water for different metal complexes of a tridentate ligand, with lower values indicating non-electrolytic character and higher values suggesting the presence of ions outside the coordination sphere. Similarly, molar conductance measurements for new glyoxime derivatives and their metal complexes have shown that some complexes are non-electrolytes. Molar conductivities in solvents like DMF have also been used to indicate the electrolytic nature of certain trinuclear vic-dioxime complexes.

The interpretation of molar conductivity data helps in proposing the correct formulation of the complexes in solution, distinguishing between complexes where anions are coordinated to the metal center and those where they are present as counter-ions.

Retention of Structure in Solution

The retention of the solid-state structure of this compound complexes upon dissolution is investigated using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing the structure and dynamics of ligands and their complexes in solution. Changes in chemical shifts and signal patterns compared to the free ligand can provide evidence for coordination to the metal center and the maintenance of the ligand's structure.

Electronic absorption (UV-Vis) spectroscopy is also employed to study the behavior of these complexes in solution. The electronic spectra can provide information about the coordination environment around the metal ion and any changes that occur upon dissolution or reaction in solution.

While specific detailed data tables solely focused on the solution behavior of this compound complexes were not extensively available in the search results, studies on complexes of related vic-dioximes demonstrate that techniques like NMR and UV-Vis are routinely used to confirm the proposed structures in solution and assess their stability. For example, NMR parameters have been calculated and compared with experimental values to predict and interpret the molecular structures of vic-dioxime ligands and their complexes in solution. The geometry around metal ions like nickel(II) and copper(II) in their complexes with certain vic-dioximes has been found to be approximately square planar based on spectroscopic and theoretical studies, suggesting that this geometry is maintained in solution.

The solubility of vic-dioxime complexes can vary depending on the substituents on the ligand and the nature of the metal center. Complexes with long alkyl chains, for instance, have been shown to be soluble in common organic solvents, allowing for solution-based characterization techniques like NMR and UV-Vis to be effectively applied.

The combination of molar conductivity studies and spectroscopic analysis in solution provides compelling evidence regarding the ionic character and the structural integrity of this compound complexes and their derivatives in dissolved states.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. DFT calculations have been applied to dichloroglyoxime and its derivatives, particularly in the context of coordination chemistry and reaction mechanisms researchgate.netresearchgate.netscispace.com.

Studies have utilized DFT to investigate the geometrical parameters, such as bond lengths, bond angles, and dihedral angles, in this compound and its metal complexes researchgate.netscispace.com. For instance, DFT calculations have been employed to predict and interpret the molecular structures of this compound and its complexes with transition metals like nickel(II), palladium(II), and platinum(II) researchgate.netscispace.com. These calculations have supported the determination of square planar geometries in certain metal complexes, stabilized by hydrogen bonds scispace.com.

DFT has also been used to analyze the electronic properties, including atomic charges and charge transfer patterns, within this compound and its complexes researchgate.netscispace.com. Natural population analysis (NPA) based on DFT calculations has revealed ligand-metal charge transfer in these complexes scispace.com. Furthermore, conceptual DFT descriptors like global hardness, which measures resistance to charge transfer, have been calculated to understand molecular reactivity and stability scispace.com.

In reaction mechanism studies, DFT calculations have been used to investigate possible reaction pathways and confirm proposed mechanisms by comparing results with DFT-calculated transition states benchchem.comresearchgate.net. For example, DFT has been applied to understand the conformational isomerism of synthesized compounds, with theoretical results confirming experimental findings from techniques like VT 1H-NMR and X-ray crystallography researchgate.net.

Quantum Chemical Calculations

Quantum chemical calculations, a broader category encompassing methods like DFT, are employed to analyze the characteristics of molecules at a more fundamental level arxiv.org. These calculations provide detailed information about electronic structure, energies, and reactivity.

For this compound and related vicinal dioximes, quantum chemical calculations have been used to study their chelating ability with metal ions scispace.com. These studies aim to gain insight into the molecular properties of oxime-metal complexes and potentially improve analytical procedures and reagents based on dioximes scispace.com.

Quantum chemical calculations can estimate chemical reaction pathways, including transition state energies and connected equilibria, which is valuable in the development of synthetic methodologies and the prediction of unknown reactions rsc.org. While specific detailed findings solely focused on this compound from broad quantum chemical calculations were not extensively detailed in the search results beyond the DFT applications already mentioned, the general applicability of these methods to molecules like this compound for understanding electronic structure and reactivity is well-established arxiv.orgnrel.govchemrxiv.org.

Energetic Performance Calculations (e.g., EXPLO5 code)

While this compound itself is a precursor, its derivatives and related compounds are sometimes explored for their potential as energetic materials uni-muenchen.descispace.com. Computational programs like EXPLO5 are specifically designed to predict the performance of energetic materials based on their chemical formula, heat of formation, and density scispace.comideascience-group.com.

EXPLO5 calculates detonation parameters such as detonation velocity, detonation pressure, and detonation energy using thermochemical principles and equations of state scispace.comideascience-group.com. These calculations are based on the chemical equilibrium and steady-state models of detonation scispace.com.

Although direct energetic performance calculations for this compound using EXPLO5 were not prominently featured, the program has been used to evaluate the performance of energetic compounds synthesized using this compound as a starting material, such as certain bistetrazole derivatives scispace.comgoogle.comgoogle.com. These studies highlight the role of computational tools in assessing the potential of new energetic materials derived from precursors like this compound. For instance, calculated detonation velocities using EXPLO5 have been reported for dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate and diammonium 5,5′-bistetrazole-1,1′-diolate, showing promising energetic characteristics compared to established explosives like RDX and CL-20 scispace.comgoogle.comgoogle.com.

Computational Methods for Spectral Assignments

Computational methods are essential for assisting in the assignment and interpretation of experimental spectroscopic data, such as IR, NMR, and UV-Vis spectra benchchem.comresearchgate.netresearchgate.net. These methods can predict theoretical spectra based on calculated molecular structures and properties, which can then be compared to experimental results to confirm assignments and resolve ambiguities benchchem.comresearchgate.netfrontiersin.org.

For this compound and its derivatives, computational methods, including DFT, have been used to characterize spectral features researchgate.netresearchgate.net. For example, DFT calculations have been employed to calculate theoretical vibrational frequencies, which can be compared with experimental IR and Raman spectra researchgate.net.

NMR chemical shifts (¹H and ¹³C) can also be calculated computationally, often using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach researchgate.netfrontiersin.org. These calculated shifts can be compared to experimental NMR spectra to aid in peak assignments and structural elucidation researchgate.netfrontiersin.org. Computational studies have investigated the effect of factors like hydrogen bonding on NMR chemical shifts in related molecules like glyoxime (B48743), demonstrating the utility of these methods in understanding spectral nuances dergipark.org.tr.

The interplay between experimental spectroscopy and computational quantum chemistry is considered essential for studying new molecules and accurately assigning their spectral features researchgate.net. Computational predictions can guide experimental investigations and validate theoretical models researchgate.net.

Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions

The chlorine atoms in dichloroglyoxime are susceptible to nucleophilic attack, facilitating the synthesis of various derivatives. benchchem.com This is a key reaction pathway for incorporating different functional groups into the this compound scaffold.

A notable example is the reaction of this compound with copper(I) acetylides, which proceeds via nucleophilic substitution of a chlorine atom by the acetylide moiety. This is followed by a cyclization reaction, leading to the formation of 3,3′-biisoxazoles. benchchem.comresearchgate.net The efficiency and regioselectivity of this reaction can be influenced by the solvent used. researchgate.net

Another instance of nucleophilic substitution involves the reaction of this compound with amines or thiols, yielding various di-, tetra-, and polyamino- derivatives or substituted thioglyoximes. idsi.md For example, the reaction with phenylenediamines can lead to the formation of novel di- and tetraoxime rings. ijcce.ac.ir The reaction with p-aminobenzoic acid and p-aminotoluene in methanol (B129727) with sodium carbonate and water has been shown to produce di-aminobenzoylglioxime compounds. idsi.md

This compound also undergoes azide-chlorine exchange reactions. The reaction with sodium azide (B81097) in dimethylformamide (DMF) replaces the chlorine atoms with azide groups, yielding diazidoglyoxime. This compound serves as a precursor for high-energy materials. benchchem.comcolab.wsscispace.com

Coordination Reactions

This compound acts as a ligand, forming coordination complexes with various metal ions, particularly transition metals such as nickel, copper, cobalt, and palladium. benchchem.comlookchem.comchemimpex.comresearchgate.net These complexes have garnered interest due to their potential applications in catalysis, materials science, and bioinorganic chemistry. lookchem.com

The coordination typically involves the nitrogen atoms of the oxime groups. researchgate.net The resulting metal complexes can exhibit enhanced stability compared to this compound itself. benchchem.com Studies have reported the synthesis of mononuclear complexes with a metal-to-ligand ratio of 1:2 with metals like Co(II), Cu(II), and Ni(II). researchgate.net Trinuclear complexes have also been synthesized where the metal centers coordinate to both the nitrogen atoms of the oxime groups and other potential donor atoms present in the ligand structure, such as sulfur atoms in thioether derivatives. researchgate.nettandfonline.com

This compound has also been used in the template synthesis of metal complexes, such as boron-capped iron and cobalt(II) hexachloroclathrochelates. acs.org

Cycloaddition Reactions

This compound can be involved in cycloaddition reactions, particularly through the in situ generation of reactive intermediates. While this compound itself is not a typical 1,3-dipole, its derivatives or reaction intermediates can participate in such reactions.

One relevant transformation involves the reaction of this compound with terminal alkynes in the presence of aqueous potassium hydrogen carbonate, leading to the formation of 5,5′-disubstituted-3,3′-bisisoxazoles. This reaction is described as a click chemistry approach and exhibits high regioselectivity for the 5,5′-disubstituted product. acs.org This process likely involves intermediate species derived from this compound that undergo a [3+2] cycloaddition with the alkyne. researchgate.net

Decomposition Pathways

This compound can undergo decomposition, influenced by factors such as temperature and pH. benchchem.com It is reported to decompose at temperatures around 200-213°C, although some sources indicate a melting point with decomposition around 89–91°C or 213°C (dec.). benchchem.comlookchem.com Thermogravimetric and differential scanning calorimetry studies show that the decomposition of this compound in a nitrogen atmosphere occurs in two continuous steps within the temperature range of 160–230 °C, with each stage exhibiting an exothermic peak in the DSC curve. researchgate.net

Decomposition can also occur in strongly acidic or alkaline media, although its coordination complexes tend to be more stable under these conditions. benchchem.com

During its synthesis via chlorination of glyoxime (B48743), monochloroglyoxime (MCG) can form as a transient intermediate. MCG can decompose at temperatures above -20°C through pathways involving C–N bond cleavage, which can reduce the yield of this compound. Maintaining lower temperatures (below -30°C) helps stabilize MCG and favors the conversion to this compound. benchchem.com Industrial production processes need to carefully control temperature due to the exothermic nature of the chlorination reaction to prevent thermal runaway and decomposition. benchchem.com

Reactivity Compared to Related Compounds (e.g., Glyoxime)

This compound's reactivity profile differs significantly from its parent compound, glyoxime (C₂H₄N₂O₂, PubChem CID: 10), primarily due to the presence of the two chlorine atoms. benchchem.comevitachem.com

FeatureThis compound (DCG)Glyoxime (GH₂)
Structure Contains two electrophilic chlorine atoms. benchchem.comLacks chlorine substituents. benchchem.comevitachem.com
Reactivity More reactive, especially in nucleophilic substitution reactions due to electron-withdrawing chlorine groups. benchchem.comLess reactive, limited utility in electrophilic substitution reactions. benchchem.com
Nucleophilic Substitution Readily undergoes nucleophilic substitution of chlorine atoms. benchchem.comDoes not undergo this reaction readily. benchchem.com
Coordination Acts as a ligand, forms complexes with transition metals. lookchem.comPrimarily used as a ligand in coordination chemistry. benchchem.comevitachem.com
Applications Precursor for various organic compounds, ligands, energetic materials. benchchem.com Used in industrial applications like fungicides and antiseptics. benchchem.comPrimarily used as a ligand. Lacks antimicrobial or industrial biocidal applications compared to DCG. benchchem.com
Thermal Stability Decomposes around 160-230 °C or 200-213°C. benchchem.comresearchgate.netSublimates around 178 °C before decomposing. researchgate.net Decomposes at 160–165°C. benchchem.com

The presence of the electrophilic chlorine atoms in this compound allows for nucleophilic substitution reactions that are not typical for glyoxime. benchchem.com This difference in reactivity makes this compound a more versatile building block for synthesizing a wider range of derivatives, including those with potential biological and industrial applications. benchchem.comidsi.md While both compounds can act as ligands in coordination chemistry, the electronic and steric effects of the chlorine atoms in this compound can influence the properties and stability of the resulting metal complexes. lookchem.comresearchgate.net

Applications of Dichloroglyoxime in Academic Research

Analytical Chemistry

In the realm of analytical chemistry, dichloroglyoxime is recognized for its ability to form stable complexes with various metal ions. chemimpex.com This property is leveraged for the detection, quantification, and separation of metals from complex matrices.

This compound serves as a valuable reagent for the qualitative and quantitative analysis of metal ions. chemimpex.comnih.gov Its utility stems from its capacity for chelation, where it binds to metal ions to form distinct, often colored, and insoluble complexes. chemimpex.com

This compound is particularly effective in the determination of nickel and palladium. chemimpex.com It acts as a chelating agent, forming stable, solid complexes with these metal ions. This selective binding allows for their identification and measurement even in the presence of other ions. The reaction is analogous to the well-known use of dimethylglyoxime, which forms a characteristic bright red precipitate with nickel(II) ions and a yellow precipitate with palladium(II) ions. researchgate.netresearchgate.net This high specificity makes this compound a reliable tool for metal ion analysis in various samples. chemimpex.com

Gravimetric analysis is a quantitative method that relies on the mass of a solid precipitate to determine the amount of an analyte in a sample. ebsco.com For this technique to be successful, the precipitate must be highly insoluble, pure, and have a known chemical composition. libretexts.org this compound is employed as a precipitating agent in gravimetric analysis for specific metal ions, such as nickel. When added to a solution containing the target metal ion, it forms a solid, insoluble metal-dichloroglyoxime complex. This precipitate can then be separated from the solution by filtration, dried to remove moisture, and weighed accurately. The mass of the precipitate is then used to calculate the concentration of the metal ion in the original sample.

Table 1: Application of this compound in Gravimetric Analysis

Target Ion Reagent Principle Outcome
Nickel (Ni²⁺) This compound Formation of an insoluble metal-ligand complex. A solid precipitate is formed, filtered, dried, and weighed for quantification.

Colorimetric analysis is a technique used to determine the concentration of a chemical compound through the measurement of color intensity. mdpi.commdpi.com this compound is suitable for the colorimetric detection of certain metal ions because the complexes it forms exhibit distinct colors. nih.gov When this compound is introduced to a solution containing a target metal ion, a colored chelate is formed. The intensity of the color produced is directly proportional to the concentration of the metal ion, which can be quantified using a spectrophotometer. nih.gov This method provides a simple, rapid, and often sensitive means of analysis. rsc.org Similar reagents, like dimethylglyoxime, are well-established for the colorimetric determination of nickel, where an oxidizing agent is used to form a soluble, colored complex. researchgate.netgoogle.com

In environmental and biological samples, metal ions are often present at trace or ultra-trace levels, making their direct determination difficult. tubitak.gov.trresearchgate.net Preconcentration techniques are employed to increase the concentration of the target analytes to a level detectable by analytical instruments like atomic absorption spectrometry (AAS). researchgate.net this compound can be used in solid-phase extraction (SPE), a common preconcentration method. tubitak.gov.tracademicjournals.org In this application, the this compound molecule is immobilized onto a solid support material, such as silica gel or a polymer resin. When the sample solution is passed through this material, the this compound selectively captures, or chelates, the target metal ions. The captured ions are then eluted (released) from the solid support using a small volume of an acidic solution, resulting in a more concentrated sample that is suitable for instrumental analysis. researchgate.netresearchgate.net

Reagent for Metal Ion Detection and Quantification

Organic Synthesis

Beyond its applications in analytical chemistry, this compound is a significant building block in organic synthesis. chemimpex.com Its structure provides a versatile scaffold for constructing more complex molecules, particularly various nitrogen-containing heterocyclic compounds. google.com It is frequently used as an intermediate in the synthesis of high-energy materials and other specialized organic compounds. google.comacs.org

Modern synthetic methods have made this compound more accessible and safer to produce by using reagents like N-chlorosuccinimide in place of hazardous elemental chlorine gas. acs.orgresearchgate.netfigshare.com This advancement has broadened its utility in research and development. This compound is a key precursor for creating compounds with tetrazole and furazan rings, which are important structural motifs in energetic materials and pharmaceuticals. google.comacs.org

Table 2: Examples of Compounds Synthesized from this compound

Precursor Resulting Compound Class Significance/Application
This compound Tetrazole ring compounds Used in the synthesis of high-performance insensitive explosives (e.g., TKX-50). google.com
This compound Furazan-based compounds Building blocks for various energetic materials. acs.org

Materials Science

In the field of materials science, this compound is instrumental in the development of new materials, ranging from energetic compounds to functional polymers.

This compound is a foundational component in the synthesis of novel materials that exhibit unique and desirable properties. Its primary contribution in this area is as an intermediate for energetic materials and specialized polymers. scispace.comsemanticscholar.org The synthesis of TKX-50 from this compound is a prime example, yielding a material with high performance and low sensitivity. researchgate.netuni-muenchen.de Furthermore, its use in modifying natural polymers like chitosan (B1678972) leads to new derivatives with enhanced functionalities, such as improved metal ion absorption. semanticscholar.org

This compound is a critical intermediate in the synthesis of the promising energetic material TKX-50. scispace.comuni-muenchen.defraunhofer.de TKX-50 is noted for its high performance, which can exceed that of the commonly used military explosive RDX, combined with greater thermal insensitivity and lower toxicity. scispace.comuni-muenchen.de The synthesis of TKX-50 from this compound is considered simple, scalable, and based on readily available chemicals. uni-muenchen.de The process typically involves the chlorination of glyoxime (B48743) to produce this compound, which is then used to construct the bistetrazole diol precursor to TKX-50. scispace.com While the traditional synthesis involves elemental chlorine, newer methods are being explored to avoid its use. imemg.org The resulting material, TKX-50, has a high density and favorable safety characteristics, such as low sensitivity to impact and friction, making it a subject of significant interest for replacing conventional explosives. scispace.comuni-muenchen.de

This compound has been successfully used to create new derivatives of chitosan, a natural biopolymer, for environmental applications. semanticscholar.org By crosslinking chitosan with this compound, researchers have developed a new material with a significantly higher capacity for metal ion uptake from aqueous solutions compared to unmodified chitosan. researchgate.net This modified chitosan derivative acts as an effective adsorbent for various heavy metal ions. nih.gov

Studies have investigated the uptake of several divalent metal cations, revealing a specific order of selectivity. The crosslinked chitosan derivative demonstrates the highest uptake capacity for Copper(II) ions. semanticscholar.org

Metal Ion Uptake by this compound-Crosslinked Chitosan semanticscholar.org
Metal IonSelectivity Ranking
Copper (Cu(II))1
Iron (Fe(II))2
Cadmium (Cd(II))3
Cobalt (Co(II))4
Nickel (Ni(II))5

The enhanced water retention and metal uptake capabilities make this this compound-modified chitosan a promising material for water purification and the removal of heavy metals from industrial wastewater. semanticscholar.orgresearchgate.net

Bioinorganic Chemistry

Bioinorganic chemistry explores the role of metals in biological systems. solubilityofthings.com A fundamental aspect of this field is the study of coordination complexes, which consist of a central metal ion bonded to one or more ligands. solubilityofthings.com this compound can function as a ligand, forming coordination compounds with various metal ions. figshare.com The formation of stable complexes with metal ions is a key characteristic of this compound. While the coordination chemistry of this compound is established, specific applications of its metal complexes within biological systems are an area for further research. The study of how such metal-ligand complexes interact with biomolecules is a central theme in the development of new therapeutic agents and diagnostic tools. nih.gov

Studying Metal-Ion Interactions in Biological Systems

Metal ions are crucial for a vast array of biological processes, from enzymatic catalysis to maintaining the structural integrity of proteins and nucleic acids. mdpi.com Chelating agents, which are molecules capable of forming multiple coordinate bonds with a single metal ion, are instrumental in studying the roles of these ions. nih.govmdpi.com this compound, as a vic-dioxime, belongs to a class of potent chelating agents known for forming stable, ring-like structures (chelates) with various metal ions. mdpi.commdpi.com

This chelating ability allows researchers to use this compound and similar compounds as tools to probe the function of metal ions in biological systems. By introducing a chelating agent, scientists can selectively bind to and effectively remove metal ions from a biological environment, observing the subsequent functional changes in proteins or enzymatic reactions. This helps in elucidating the specific role of the metal ion in that system. nih.gov Furthermore, the formation of stable complexes can prevent the metal from participating in harmful reactions, such as the generation of reactive oxygen species, providing a method to study and mitigate metal-induced oxidative stress. mdpi.com

Development of Chelating Agents for Environmental Remediation

The contamination of soil and water with heavy metals from industrial and agricultural activities is a significant environmental problem. nih.govfrontiersin.org These toxic metals are persistent and can accumulate in the food chain, posing risks to ecosystems and human health. nih.gov One promising method for addressing this issue is chelation extraction, where chelating agents are used to bind with heavy metals, forming water-soluble complexes that can be more easily removed from the contaminated matrix. nih.govblastox.comresearchgate.netglobalscienceresearchjournals.org

The development of effective chelating agents is a key area of research in environmental remediation. Compounds like this compound are of interest due to their strong affinity for metal ions. The fundamental principle involves applying the chelating agent to contaminated soil or water, where it forms stable, soluble complexes with toxic heavy metal ions. This process effectively immobilizes the metals or facilitates their extraction and subsequent disposal, preventing them from leaching into groundwater or being taken up by organisms. blastox.com Research in this area focuses on synthesizing and characterizing chelators that are not only efficient at binding target metals but are also cost-effective and environmentally benign.

Biological and Medicinal Chemistry Research

In the fields of biological and medicinal chemistry, this compound has been investigated for its interactions with key biological macromolecules and its potential as a bioactive agent.

Enzyme Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental tools for studying enzyme mechanisms and are the basis for many pharmaceutical drugs.

This compound has been identified as an uncompetitive inhibitor of the enzyme lysozyme (B549824). scialert.net Lysozyme is an important part of the innate immune system that defends against bacteria by breaking down their cell walls. rcsb.org

In uncompetitive inhibition, the inhibitor does not bind to the free enzyme but only to the enzyme-substrate (ES) complex. libretexts.org This type of inhibition is most effective at higher substrate concentrations. Kinetic studies have shown that this compound acts as an uncompetitive inhibitor of lysozyme with an inhibition constant (Ki) of 52 µM. scialert.net This indicates a relatively strong binding affinity to the lysozyme-substrate complex. For comparison, the related compound glyoxime also acts as an uncompetitive inhibitor but with a higher Ki of 99 µM, making this compound the more potent of the two. scialert.net

Interactive Data Table: Kinetic Parameters of Lysozyme Inhibition

InhibitorType of InhibitionInhibition Constant (Ki)
This compound Uncompetitive52 µM
Glyoxime Uncompetitive99 µM

The interaction between this compound and lysozyme has been examined using various spectroscopic techniques, including UV spectrophotometry, circular dichroism (CD), and fluorescence spectroscopy, to understand both the kinetic and structural effects. scialert.net

Kinetic analyses revealed that significant inhibition of lysozyme occurs at low concentrations of this compound (in the range of 0.07-64 µM). scialert.net Structural studies using circular dichroism showed that at these low, inhibitory concentrations, there is no considerable change to the secondary structure of the enzyme. scialert.net Similarly, fluorescence spectroscopy indicated no noticeable change in the tertiary structure at these low concentrations. scialert.net

However, at higher concentrations of this compound (e.g., 640 µM), a considerable decrease in the tertiary fold of lysozyme is observed. scialert.net This suggests that while the inhibitory action at low concentrations is specific, higher concentrations lead to a more general denaturation of the enzyme, causing it to adopt a "molten globule like state". scialert.netdocsdrive.com

Antibacterial and Antimicrobial Activity

Research into the biological activities of vic-dioxime compounds, which can be synthesized from this compound, has demonstrated their potential as antimicrobial agents. nih.gov While many vic-dioxime ligands themselves may show limited activity, their potency is often significantly enhanced upon forming metal complexes. semanticscholar.orgresearchgate.netscispace.com

Studies have shown that some vic-dioximes exhibit moderate to good antimicrobial activity against a range of microorganisms. For instance, a vic-dioxime synthesized from this compound and p-aminotoluene showed activity against both gram-positive (e.g., Bacillus subtilis) and gram-negative (Pseudomonas fluorescens) bacteria, as well as phytopathogenic bacteria and fungi like Candida utilis and Saccharomyces cerevisiae. nih.gov

The chelation of metal ions such as Ni(II), Cu(II), and Co(II) by these ligands often leads to complexes with enhanced biological activity. semanticscholar.orgresearchgate.net This enhancement is thought to be due to the increased lipophilicity of the metal complexes, which allows them to more easily penetrate the microbial cell membrane. nih.gov The metal ion itself can also interfere with cellular processes, leading to a disruption of enzyme function or cell integrity. nih.govtudublin.ie The evaluation of these compounds against various bacteria and yeasts has shown that specific metal complexes can exhibit inhibitory effects comparable to or even greater than some commercial antibiotics and antifungal agents. researchgate.net

Anticancer Potential and Drug Development

The exploration of this compound in the realm of oncology primarily revolves around its role as a versatile ligand in the synthesis of metal complexes. While this compound itself has been noted for its potential anti-cancer properties, its true value in drug development has been realized through its derivatives and their coordination compounds with various transition metals. These metal complexes, particularly with platinum, nickel, and copper, have demonstrated significant cytotoxic activity against a range of human cancer cell lines, positioning this compound as a valuable scaffold in the design of novel chemotherapeutic agents.

Detailed Research Findings

Research into the anticancer applications of this compound has largely focused on the synthesis and biological evaluation of its metal complexes. The rationale behind this approach is that the coordination of this compound-derived ligands to a metal center can enhance the cytotoxic efficacy of the resulting compound compared to the free ligand. This has been consistently observed in numerous studies, where metal complexes of this compound derivatives have exhibited potent antiproliferative effects.

Platinum(II) Complexes:

A significant body of research has been dedicated to platinum(II) complexes incorporating this compound derivatives. These complexes are of particular interest as potential alternatives to established platinum-based cancer drugs like cisplatin, which are often limited by issues of toxicity and drug resistance.

Studies have shown that novel platinum(II) complexes derived from this compound exhibit selective and potent anticancer activity against human breast cancer cell lines, such as MCF-7 and MDA-MB-231. For instance, certain platinum(II) complexes have demonstrated higher cytotoxicity towards these cancer cells compared to healthy fibroblast cells, indicating a degree of selectivity. The cytotoxic effects of these compounds are often more pronounced than those of cisplatin and bicalutamide, two standard anticancer drugs.

The mechanism of action for these platinum complexes involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. For example, one platinum(II) complex containing a β-naphthyl group was found to be eightfold more effective than cisplatin against the triple-negative breast cancer cell line MDA-MB-231. This complex was shown to induce apoptosis through both extrinsic and intrinsic pathways, associated with mitochondrial membrane depolarization, increased reactive oxygen species (ROS) levels, and caspase activation. Furthermore, treatment with these complexes has been observed to cause DNA damage in cancer cells.

The antiproliferative effect of a bis[N,N′-bis(anilino)glioximato]platinum(II) complex, synthesized from this compound, was demonstrated in hepatocellular carcinoma (HCC) cell lines (SNU-182 and HUH-7). This complex caused DNA damage and subsequent apoptosis, showing higher cellular uptake compared to cisplatin.

Interactive Data Table: Cytotoxicity of this compound-Based Platinum(II) Complexes

Below is a summary of the half-maximal inhibitory concentration (IC₅₀) values for selected platinum(II) complexes derived from this compound, showcasing their activity against various human cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
[Pt(HL4)Cl]·H₂OMDA-MB-231 (Breast)8.1 ± 1.1
Cisplatin (Reference)MDA-MB-231 (Breast)63.1 ± 1.2
L¹ᵃPt-mMCF-7 (Breast)Not specified
L¹ᵃPt-bMCF-7 (Breast)Not specified
L¹ᶜPt-bMCF-7 (Breast)Not specified
L¹ᵃPt-mMDA-MB-231 (Breast)Not specified
L¹ᵃPt-bMDA-MB-231 (Breast)Not specified
Complex 1a SNU-182 (Liver)Anti-proliferative
Complex 1a HUH-7 (Liver)Anti-proliferative

Nickel(II) and Copper(II) Complexes:

The anticancer potential of this compound derivatives is not limited to platinum complexes. Researchers have also synthesized and evaluated nickel(II) and copper(II) complexes, which have shown promising cytotoxic activities.

For example, Ni(II) and Cu(II) complexes of anti-4-phenoxyphenylaminoglyoxime, which is synthesized from a chloroglyoxime derivative related to this compound, were tested against the MCF-7 breast adenocarcinoma cell line. The results indicated that the metal complexes positively influenced the cytotoxic activity of the ligand, with the Ni(II) complex showing noteworthy biological activity against the viability of MCF-7 cells.

Other studies on vic-dioxime complexes, a class to which this compound belongs, have reported the anticancer effects of their Co(II) and Ni(II) complexes on leukemia (HL-60) and colon cancer (HT-29) cell lines, inducing both apoptosis and necrosis.

Interactive Data Table: Cytotoxicity of Other this compound-Based Metal Complexes

This table summarizes the cytotoxic activity of non-platinum metal complexes derived from this compound against human cancer cell lines.

CompoundCancer Cell LineActivityReference
Ni(LH)₂MCF-7 (Breast)Noteworthy biological activity
Cu(LH)₂MCF-7 (Breast)Positive cytotoxic activity
Co(II) ComplexHT-29 (Colon)Induces apoptosis and necrosis
Ni(II) ComplexHT-29 (Colon)Induces apoptosis and necrosis
Co(II) ComplexHL-60 (Leukemia)>60% apoptosis
Ni(II) ComplexHL-60 (Leukemia)>65% apoptosis

Q & A

Q. What experimental parameters are critical for optimizing dichloroglyoxime synthesis, and how can researchers ensure reproducibility?

  • Methodological Answer : this compound synthesis via glyoxime chlorination requires precise control of reaction temperature, molar ratios of chlorine to glyoxime, and retention time. Optimal conditions in microchannel reactors include temperatures of −10°C, a Cl₂:glyoxime molar ratio of 2.2, and retention times of 90 seconds, achieving 85% yield . For reproducibility, document reaction conditions rigorously (e.g., cooling methods, gas flow rates) and validate purity via melting point analysis and spectroscopic techniques (IR, NMR). Replicate experiments in triplicate to confirm consistency .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Use IR spectroscopy to confirm the presence of oxime (N–O) and C–Cl bonds (650–750 cm⁻¹). ¹H and ¹³C NMR can resolve structural isomers, while ¹⁵N NMR distinguishes protonation states of oxime groups. Single-crystal X-ray diffraction is critical for resolving stereoisomeric configurations (anti- vs. syn-conformations) and hydrogen-bonding networks. Cross-validate data with computational methods (e.g., DFT) to resolve ambiguities in spectral assignments .

Q. How do solvent polarity and temperature influence this compound stability during storage?

  • Methodological Answer : this compound degrades in polar protic solvents (e.g., water, alcohols) due to hydrolysis. Store in anhydrous, aprotic solvents (e.g., dichloromethane) under inert gas (N₂/Ar) at −20°C. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect decomposition products like glyoxime and chloride ions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound reactivity data across different studies?

  • Methodological Answer : Contradictions often arise from differences in reaction conditions (e.g., trace moisture, impurity levels). Perform controlled experiments with standardized reagents (≥99% purity) and replicate under inert atmospheres. Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers. Cross-reference with computational models (e.g., reaction kinetics simulations) to isolate variables affecting reactivity .

Q. What strategies are effective for designing this compound-based coordination complexes with tailored catalytic or antimicrobial properties?

  • Methodological Answer : Modify the ligand environment by condensing this compound with aromatic amines or thiols to introduce functional groups (e.g., −NH₂, −SH). Characterize metal complexes (e.g., Ni²⁺, Fe²⁺) using cyclic voltammetry for redox activity and X-ray absorption spectroscopy (XAS) for coordination geometry. Assess antimicrobial efficacy via broth microdilution assays (MIC/MBC) against gram-positive/negative bacteria and fungi, ensuring adherence to CLSI guidelines .

Q. How can researchers validate the mechanistic role of this compound in multi-step organic syntheses?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁵N-glyoxime) to track reaction pathways via NMR or mass spectrometry. Perform kinetic isotope effect (KIE) studies to identify rate-determining steps. For intermediates, employ in-situ FTIR or Raman spectroscopy to monitor transient species. Compare results with DFT-calculated transition states to confirm proposed mechanisms .

Data Analysis & Reporting Guidelines

Q. What statistical methods are recommended for analyzing discrepancies in this compound yield data?

  • Methodological Answer : Apply multivariate regression to correlate yield with variables (temperature, molar ratio, retention time). Use Grubbs’ test to identify outliers and principal component analysis (PCA) to reduce dimensionality. Report confidence intervals (95% CI) and effect sizes to quantify practical significance .

Q. How should researchers structure a manuscript to highlight this compound’s novel applications while ensuring reproducibility?

  • Methodological Answer : Follow IMRAD structure with detailed "Experimental" sections: specify equipment (e.g., microchannel reactor dimensions), synthetic protocols, and characterization parameters (e.g., NMR frequencies, XRD λ). Include raw data in supplementary materials (e.g., crystallographic .cif files, spectral peaks) and cite established protocols (e.g., Beilstein Journal guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.